

# Spectroscopic Characterization of Pivaloyl Cyanide: A Technical Guide

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## Compound of Interest

Compound Name: Pivaloyl cyanide

Cat. No.: B1347056

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of **pivaloyl cyanide** (also known as 2,2-dimethylpropanoyl cyanide). Due to the limited availability of directly published experimental spectra for **pivaloyl cyanide**, this guide presents expected spectroscopic data based on the analysis of its functional groups and comparison with analogous compounds. Detailed experimental protocols for its synthesis and spectroscopic analysis are also provided to facilitate its preparation and characterization in a laboratory setting.

## Chemical Structure and Physical Properties

**Pivaloyl cyanide** is a niche organic compound with the chemical formula  $C_6H_9NO$ .<sup>[1]</sup> It possesses a tertiary butyl group attached to a carbonyl cyanide moiety. This structure imparts specific characteristics that can be elucidated through various spectroscopic techniques.

Property	Value	Reference
IUPAC Name	2,2-dimethylpropanoyl cyanide	[1]
CAS Number	42867-40-3	[1]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> NO	[1]
Molecular Weight	111.14 g/mol	[1]
Exact Mass	111.068413911 Da	[1]
Boiling Point	53-55 °C at 130-140 mbar	

## Spectroscopic Data for Characterization

The following tables summarize the expected spectroscopic data for **pivaloyl cyanide** based on the characteristic spectral regions for its constituent functional groups.

### Infrared (IR) Spectroscopy

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Notes
C≡N (Nitrile)	2260 - 2220 (medium)	The C≡N stretch is a sharp and characteristic peak.
C=O (Ketone)	1750 - 1680 (strong)	The carbonyl stretch is typically a strong and sharp absorption. Conjugation with the cyanide group may slightly lower the frequency.
C-H (Alkyl)	2950 - 2850 (medium to strong)	Characteristic C-H stretching vibrations of the tertiary butyl group.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Protons	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
(CH <sub>3</sub> ) <sub>3</sub> C-	1.0 - 1.5	Singlet (s)	9H

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon Atom	Expected Chemical Shift ( $\delta$ , ppm)
(CH <sub>3</sub> ) <sub>3</sub> C-	30 - 45
(CH <sub>3</sub> ) <sub>3</sub> C-	25 - 35
-C=O	160 - 180
-C $\equiv$ N	110 - 125

## Mass Spectrometry (MS)

Ion	Expected m/z	Notes
[M] <sup>+</sup>	111	Molecular ion peak.
[M - CN] <sup>+</sup>	85	Loss of the cyanide radical.
[C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>	57	Fragmentation leading to the tert-butyl cation, which is expected to be a major peak due to its stability.

## Experimental Protocols

### Synthesis of Pivaloyl Cyanide

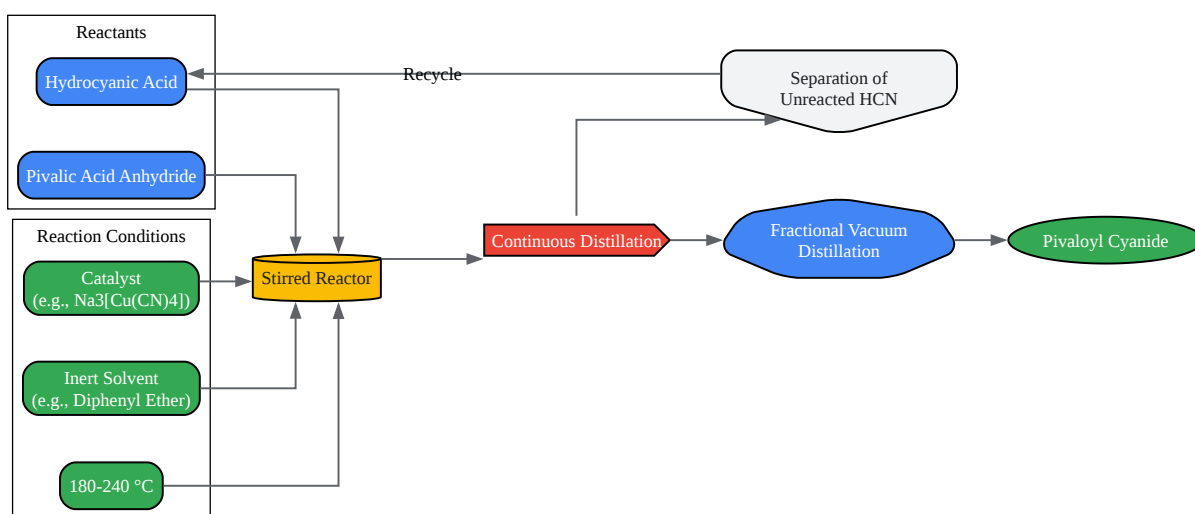
**Pivaloyl cyanide** can be synthesized by the reaction of pivalic acid anhydride with anhydrous hydrocyanic acid.<sup>[2][3]</sup> An alternative method involves the use of trimethylsilyl cyanide.

Protocol using Pivalic Acid Anhydride and Hydrocyanic Acid:

This continuous process involves the reaction of pivalic acid anhydride with anhydrous hydrocyanic acid in the presence of a copper cyanide complex catalyst and an inert, high-

boiling solvent like diphenyl ether.<sup>[2]</sup><sup>[3]</sup>

- A stirred suspension of the catalyst (e.g.,  $\text{Na}_3[\text{Cu}(\text{CN})_4]$ ) in the diluent is heated to a reaction temperature between 180°C and 240°C.
- Pivalic acid anhydride is continuously added dropwise while gaseous hydrocyanic acid is introduced into the suspension.
- The crude product mixture, consisting of **pivaloyl cyanide**, pivalic acid, and unreacted hydrocyanic acid, is continuously distilled from the reaction vessel.
- Unreacted hydrocyanic acid is separated by evaporation and recycled.
- **Pivaloyl cyanide** is then purified from the crude product mixture by fractional distillation under vacuum.



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Synthesis workflow for **pivaloyl cyanide**.

## Spectroscopic Analysis Protocols

### 3.2.1. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of neat **pivaloyl cyanide** is prepared between two salt plates (e.g., NaCl or KBr).

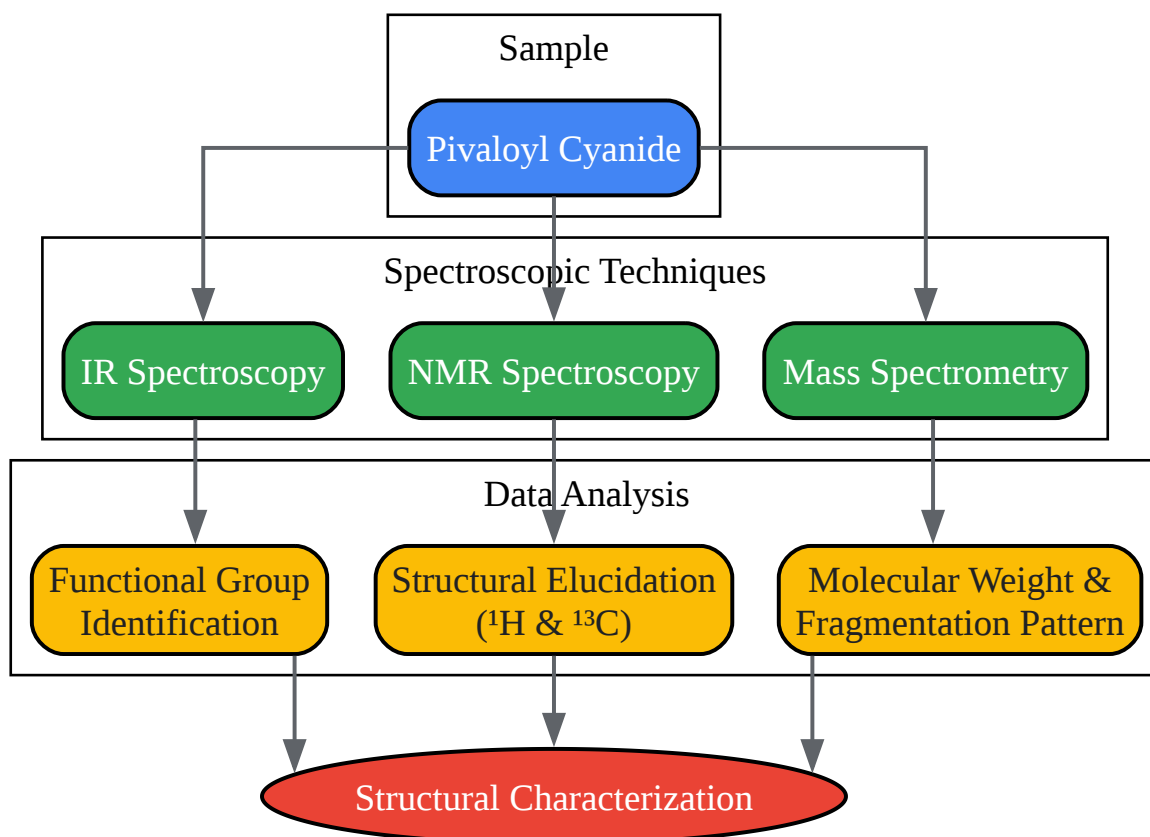
- **Data Acquisition:** The spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
- **Data Interpretation:** The positions and intensities of the absorption bands are analyzed to identify the characteristic functional groups ( $\text{C}\equiv\text{N}$ ,  $\text{C}=\text{O}$ ,  $\text{C}-\text{H}$ ).

### 3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **Sample Preparation:** Approximately 5-10 mg of **pivaloyl cyanide** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
- **$^1\text{H}$  NMR Acquisition:** A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled  $^{13}\text{C}$  NMR spectrum is acquired. A larger number of scans is typically required due to the low natural abundance of  $^{13}\text{C}$ .
- **Data Interpretation:** The chemical shifts ( $\delta$ ), multiplicities, and integration values are analyzed to determine the structure of the molecule.

### 3.2.3. Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- **Sample Introduction:** A dilute solution of **pivaloyl cyanide** in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC.
- **Ionization:** Electron ionization (EI) is a common method for generating ions.
- **Mass Analysis:** The mass-to-charge ratio ( $m/z$ ) of the resulting ions is determined by a mass analyzer (e.g., a quadrupole).
- **Data Interpretation:** The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.



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Workflow for spectroscopic characterization.

## Conclusion

This guide provides a foundational understanding of the expected spectroscopic characteristics of **pivaloyl cyanide** for researchers and professionals in drug development and chemical synthesis. While experimental spectra are not readily available in the public domain, the provided data, based on established spectroscopic principles and analysis of its functional groups, serves as a reliable reference for its identification and characterization. The detailed experimental protocols offer a practical framework for the synthesis and analysis of this compound.

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## References

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